molecular formula C22H19N5O4 B5975155 N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B5975155
M. Wt: 417.4 g/mol
InChI Key: YQZHYUJVFHKDPA-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzotriazole core, an ethoxyphenyl group, and a nitrobenzamide moiety, contributes to its distinct chemical and physical properties.

Preparation Methods

The synthesis of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the benzotriazole core.

    Nitration and Amidation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas or metal hydrides for reduction, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

    Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide can be compared with other benzotriazole derivatives, such as:

    N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-3-31-18-9-7-17(8-10-18)26-24-19-11-6-16(13-20(19)25-26)23-22(28)15-5-4-14(2)21(12-15)27(29)30/h4-13H,3H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZHYUJVFHKDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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